
Butyl dimethylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a butyl group and two methyl groups attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl dimethylphosphinate can be synthesized through several methods. One common approach involves the reaction of butyl alcohol with dimethylphosphinic acid under acidic conditions. The reaction typically proceeds as follows:
Butyl alcohol+Dimethylphosphinic acid→Butyl dimethylphosphinate+Water
Another method involves the use of butyl chloride and dimethylphosphinic acid in the presence of a base such as triethylamine. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyl dimethylphosphonate.
Reduction: Reduction reactions can convert it to butyl dimethylphosphine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under an inert atmosphere.
Major Products
Oxidation: Butyl dimethylphosphonate
Reduction: Butyl dimethylphosphine
Substitution: Various substituted phosphinates depending on the substituent used.
Aplicaciones Científicas De Investigación
Butyl dimethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinate esters.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used as a flame retardant and plasticizer in various industrial applications.
Mecanismo De Acción
The mechanism of action of butyl dimethylphosphinate involves its interaction with specific molecular targets. In biological systems, it can mimic phosphate groups and bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the butyl group.
Butyl methylphosphinate: Similar but has only one methyl group attached to the phosphinate moiety.
Butyl ethylphosphinate: Similar but has an ethyl group instead of a methyl group.
Uniqueness
Butyl dimethylphosphinate is unique due to the presence of both butyl and dimethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of specialized phosphinate esters or as a bioisostere in drug design.
Propiedades
Número CAS |
21288-01-7 |
|---|---|
Fórmula molecular |
C6H15O2P |
Peso molecular |
150.16 g/mol |
Nombre IUPAC |
1-dimethylphosphoryloxybutane |
InChI |
InChI=1S/C6H15O2P/c1-4-5-6-8-9(2,3)7/h4-6H2,1-3H3 |
Clave InChI |
VJPNOFAPUWRPTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


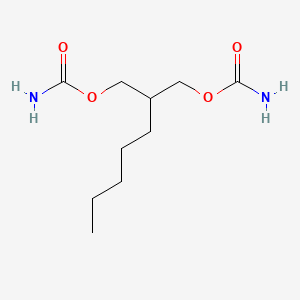

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
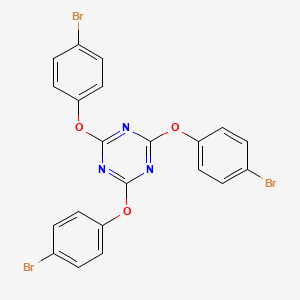
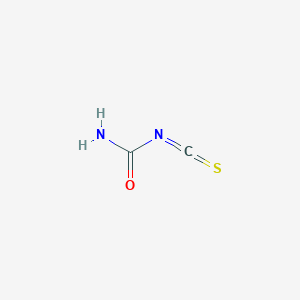


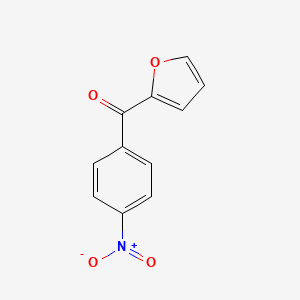
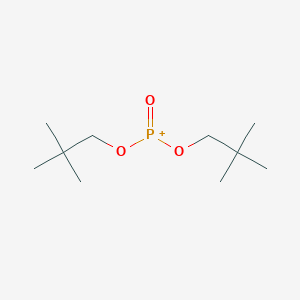
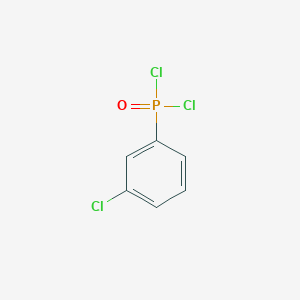
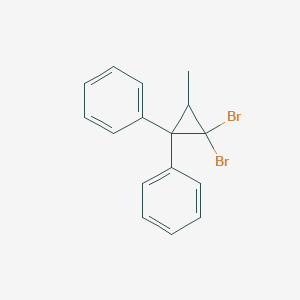
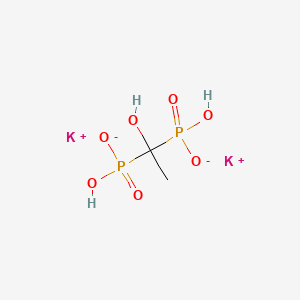

![methyl-[3-methyl-3-(propylcarbamoyloxymethyl)hexyl]carbamic acid](/img/structure/B14697981.png)
